7-((2S)Pyrrolidin-2-YL)indole
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Overview
Description
- The compound’s sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage.
- The stereochemistry of carbons in the pyrrolidine ring influences its biological profile, affecting binding to enantioselective proteins.
7-((2S)Pyrrolidin-2-YL)indole: is a chemical compound with a pyrrolidine ring fused to an indole moiety.
Preparation Methods
Chemical Reactions Analysis
Reactivity: 7-((2S)Pyrrolidin-2-YL)indole can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed from these reactions would vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., anti-inflammatory, analgesic).
Medicine: Potential drug candidates targeting specific pathways.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism by which 7-((2S)Pyrrolidin-2-YL)indole exerts its effects remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlighting its unique features compared to other compounds is challenging due to limited data.
Similar Compounds: While specific analogs are not mentioned, related pyrrolidine-containing compounds exist in the literature.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-pyrrolidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13-14H,2,5,7H2 |
InChI Key |
HPEVXHVBZQLNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC3=C2NC=C3 |
Origin of Product |
United States |
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